molecular formula C16H31IO2 B10858931 Iodocetylic acid (123I) CAS No. 54510-20-2

Iodocetylic acid (123I)

Cat. No.: B10858931
CAS No.: 54510-20-2
M. Wt: 378.32 g/mol
InChI Key: RNTWMPKPEATMJA-HHRLKWFBSA-N
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Description

Iodocetylic acid I 123 is a radiolabeled derivative of cetylic acid. It is primarily used in nuclear medicine for diagnostic purposes, particularly for in vivo diagnosis of the myocardium . The compound is characterized by the presence of iodine-123, a radioactive isotope of iodine, which makes it useful for imaging and diagnostic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodocetylic acid I 123 involves the iodination of cetylic acidThe reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the iodination process .

Industrial Production Methods: Industrial production of iodocetylic acid I 123 follows similar synthetic routes but on a larger scale. The process is carefully monitored to maintain the purity and specific activity of the iodine-123 isotope. The production involves stringent quality control measures to ensure the safety and efficacy of the compound for medical use .

Chemical Reactions Analysis

Types of Reactions: Iodocetylic acid I 123 undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in iodocetylic acid I 123 can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the iodine atom .

Scientific Research Applications

Iodocetylic acid I 123 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of iodocetylic acid I 123 involves its uptake and incorporation into biological tissues. Once administered, the compound is absorbed and distributed in the body, where the iodine-123 isotope emits gamma radiation. This radiation can be detected using imaging equipment, allowing for the visualization of the distribution and concentration of the compound in the body. The molecular targets and pathways involved include the thyroid gland and myocardial tissues, where the compound is preferentially taken up .

Comparison with Similar Compounds

Uniqueness: Iodocetylic acid I 123 is unique due to its specific application in myocardial imaging and its radiolabeled nature, which allows for precise and non-invasive diagnostic studies. Its ability to provide detailed images of heart function sets it apart from other similar compounds .

Properties

CAS No.

54510-20-2

Molecular Formula

C16H31IO2

Molecular Weight

378.32 g/mol

IUPAC Name

16-(123I)iodanylhexadecanoic acid

InChI

InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)/i17-4

InChI Key

RNTWMPKPEATMJA-HHRLKWFBSA-N

Isomeric SMILES

C(CCCCCCCC(=O)O)CCCCCCC[123I]

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCI

Origin of Product

United States

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